molecular formula C19H14Cl2N2O B2702171 8-Chloro-4-(4-chlorophenyl)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-9-carbonitrile CAS No. 2460756-80-1

8-Chloro-4-(4-chlorophenyl)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-9-carbonitrile

Cat. No.: B2702171
CAS No.: 2460756-80-1
M. Wt: 357.23
InChI Key: MGWMQGBEVGCZOD-UHFFFAOYSA-N
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Description

Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .


Synthesis Analysis

Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects . There are numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .


Molecular Structure Analysis

Quinoline is also known as 1-benzazine, benzopyridine, and 1-azanaphthalene . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Scientific Research Applications

Molecular Structure and Spectroscopic Characterization

The molecular structure and spectroscopic properties of compounds related to 8-Chloro-4-(4-chlorophenyl)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-9-carbonitrile have been studied using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) methods. These studies provide insights into the optimized molecular structure, NLO properties, and potential biological applications of the compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).

Optical Properties and Thin Film Applications

The structural and optical properties of related quinoline derivatives, particularly as thin films, have been explored. Such studies are crucial for understanding the potential use of these compounds in photovoltaic devices and organic–inorganic photodiode fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016).

Biological Activity

There has been significant research into the biological activity of quinoline derivatives. For instance, studies have been conducted on the hypoxic cytotoxic activity of quinoxaline-carbonitrile derivatives against various human cell lines, highlighting their potential as anti-tumor agents (Hu et al., 2012).

Photochemistry

Research on the photochemistry of quinolinecarbonitriles, including derivatives similar to the compound , has been conducted. These studies contribute to our understanding of the photochemical reactions and potential applications of these compounds in various fields (HataNorisuke & OhtsukaRyoichi, 1975).

Corrosion Inhibition

Quinoline derivatives have been studied for their potential as corrosion inhibitors. This research is important for industrial applications where corrosion resistance is crucial (Singh, Srivastava, & Quraishi, 2016).

Mechanism of Action

Future Directions

There is a constant need for development of new antimicrobial agents, as well as novel therapeutic strategies . Quinolines and quinolones represent an inexhaustible inspiration for design and development of novel semi-synthetic or synthetic agents exhibiting a broad spectrum of bioactivities .

Properties

IUPAC Name

8-chloro-4-(4-chlorophenyl)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-9-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O/c20-11-6-4-10(5-7-11)18-13-3-1-2-12(13)17-14(9-22)15(21)8-16(24)19(17)23-18/h1-2,4-8,12-13,18,23-24H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWMQGBEVGCZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C(=C(C=C3O)Cl)C#N)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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